molecular formula C7H12ClNO2 B7923846 (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid

(3-Chloromethyl-pyrrolidin-1-yl)-acetic acid

Cat. No.: B7923846
M. Wt: 177.63 g/mol
InChI Key: UKFDYFCHVQJQMA-UHFFFAOYSA-N
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Description

(3-Chloromethyl-pyrrolidin-1-yl)-acetic acid (CAS: 346721-91-3) is a pyrrolidine derivative featuring a chloromethyl (-CH₂Cl) substituent at the 3-position of the pyrrolidine ring, linked to an acetic acid moiety. Its molecular formula is C₇H₁₁ClNO₂, with a molecular weight of 188.62 g/mol . The compound has been utilized in pharmaceutical and fine chemical research, as evidenced by its inclusion in specialized catalogs for heterocyclic compounds .

Its pyrrolidine scaffold is structurally analogous to bioactive molecules, suggesting relevance in drug discovery for targeting enzymes or receptors that recognize cyclic amines .

Properties

IUPAC Name

2-[3-(chloromethyl)pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c8-3-6-1-2-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFDYFCHVQJQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid typically involves the reaction of pyrrolidine with chloromethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2_2Cl) undergoes nucleophilic substitution (SN_N2) with amines, alcohols, and thiols to form derivatives with altered pharmacological or synthetic utility.

Key Examples:

  • Reaction with Amines :
    Treatment with primary or secondary amines (e.g., benzylamine) in dichloromethane (DCM) and trifluoroacetic acid (TFA) yields amide derivatives. For example:

    (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid+R-NH2(3-(R-NH-CH2)-pyrrolidin-1-yl)-acetic acid+HCl\text{(3-Chloromethyl-pyrrolidin-1-yl)-acetic acid} + \text{R-NH}_2 \rightarrow \text{(3-(R-NH-CH}_2\text{)-pyrrolidin-1-yl)-acetic acid} + \text{HCl}

    This reaction proceeds at 0°C to room temperature over 17 hours, achieving yields up to 96% after neutralization with NaHCO3_3 .

  • Reaction with Alcohols :
    In methanol with sulfuric acid catalysis, esterification occurs:

    (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid+ROHMethyl ester derivative+H2O\text{this compound} + \text{ROH} \rightarrow \text{Methyl ester derivative} + \text{H}_2\text{O}

    Yields exceed 89% under reflux conditions.

Reaction Conditions:

NucleophileSolventTemperatureCatalystYield (%)
BenzylamineDCM0°C → RTTFA96
MethanolMeOHRefluxH2_2SO4_489

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation, enabling further functionalization.

Esterification:

Reaction with alcohols in acidic or coupling-agent-mediated conditions:

  • Methyl ester formation : Achieved via Fischer esterification (H2_2SO4_4, MeOH, reflux).

  • Activated esters : Use of carbodiimides (e.g., DCC) or CDI (1,1'-carbonyldiimidazole) facilitates ester formation under mild conditions .

Amidation:

Coupling with amines via CDI or EDC/HOBt:

(3-Chloromethyl-pyrrolidin-1-yl)-acetic acid+R-NH2CDIAmide derivative\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{CDI}} \text{Amide derivative}

This method is employed in synthesizing intermediates for kinase inhibitors, with yields up to 52% .

Elimination Reactions

Under basic conditions, the chloromethyl group undergoes elimination to form alkenes. For example:

(3-Chloromethyl-pyrrolidin-1-yl)-acetic acidKOtBu(3-Vinyl-pyrrolidin-1-yl)-acetic acid+KCl+H2O\text{this compound} \xrightarrow{\text{KOtBu}} \text{(3-Vinyl-pyrrolidin-1-yl)-acetic acid} + \text{KCl} + \text{H}_2\text{O}

This reaction is typically performed in tetrahydrofuran (THF) at 60–80°C.

Ring-Opening and Cyclization

While the pyrrolidine ring is generally stable, harsh conditions or specialized reagents can induce ring-opening:

  • Acid-Catalyzed Ring-Opening :
    Treatment with concentrated HCl at elevated temperatures cleaves the pyrrolidine ring, forming linear amino acids .

  • Cyclization with Enones :
    Reactivity with trichloromethyl enones in acetonitrile forms fused heterocycles, a strategy used in synthesizing kinase inhibitors .

Spectroscopic Characterization

Post-reaction analysis employs:

  • 1^11H NMR : Confirms substitution patterns (e.g., δ 3.69 ppm for methoxy groups in esters) .

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1700–1750 cm1^{-1} for esters).

Scientific Research Applications

1.1. Inhibitors of Enzymatic Activity

Recent studies have explored the use of (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid derivatives as inhibitors for specific enzymes. One notable application is in the inhibition of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. The compound has been modified to enhance its potency and selectivity, leading to the identification of lead compounds like LEI-401, which demonstrated nanomolar potency against NAPE-PLD .

Table 1: Structure–Activity Relationship (SAR) Findings for NAPE-PLD Inhibition

Compound NamepIC50 ValueIC50 (nM)Modification Description
LEI-4017.14 ± 0.0472Optimized substituents on pyrrolidine ring
Compound 2Not providedNot providedInitial hit compound for optimization

The optimization process involved systematic modifications to the substituents on the pyrrolidine ring, which significantly increased the inhibitory activity compared to earlier compounds .

1.2. Antitumor Activity

Another promising application of this compound derivatives is in cancer research. Compounds derived from this structure have shown potential as small molecule antagonists against various cancer cell lines, including triple-negative breast cancer cells. These compounds have been tested in both in vitro and in vivo models, demonstrating significant reductions in tumor viability and growth .

Case Study: Antitumor Effects of Compound (±)-25

In a study involving the compound (±)-25, it was observed that treatment led to a 55% reduction in viability of MDA-MB-231 cells at a concentration of 10 μM after three days. In vivo studies further confirmed its efficacy, indicating that derivatives of this compound could serve as viable candidates for cancer therapy .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical transformations that can be optimized for yield and purity. The compound's chemical properties include:

  • Molecular Formula : C₇H₁₂ClN₁O₂
  • Molecular Weight : 163.63 g/mol
  • Solubility : Soluble in polar solvents such as DMF and DMSO.

These properties make it suitable for various laboratory applications, including biochemical assays and high-throughput screening for drug discovery .

Future Directions and Research Opportunities

The ongoing research into this compound derivatives suggests several potential avenues for future studies:

  • Exploration of Additional Biological Targets : Investigating other enzymatic pathways where these compounds could act as inhibitors or modulators.
  • Development of Novel Therapeutics : Focusing on optimizing these compounds for better pharmacokinetic properties to enhance their therapeutic potential in clinical settings.

Mechanism of Action

The mechanism of action of (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
(3-Chloromethyl-pyrrolidin-1-yl)-acetic acid C₇H₁₁ClNO₂ 188.62 Chloromethyl, pyrrolidine, acetic acid Pharmaceutical intermediates; discontinued
(3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride C₆H₁₀ClNO₃ 179.60 Oxo, pyrrolidine, acetic acid, HCl salt Synthetic intermediate; commercial availability
(Pyridin-3-yl)acetyl-L-prolyl-pyrrolidine (14b) C₁₇H₂₃N₃O₂ 301.39 Pyridinyl, proline, pyrrolidine Synthesized via coupling reactions; 70% yield
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ 137.14 Pyridinyl, acetic acid Research and development; acute toxicity (Category 4)
Pyrrolidin-1-yl-m-tolyl-acetic acid C₁₃H₁₇NO₂ 231.28 m-Tolyl, pyrrolidine, acetic acid No safety classification data

Reactivity and Functionalization

  • This compound: The chloromethyl group enables alkylation or displacement reactions, offering pathways to introduce amines, thiols, or aryl groups.
  • (3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride: The oxo group facilitates reduction to alcohols or reductive amination, but its hydrochloride salt form may complicate solubility in non-polar solvents compared to the neutral chloromethyl analogue .

Biological Activity

(3-Chloromethyl-pyrrolidin-1-yl)-acetic acid, a compound featuring a pyrrolidine ring, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Structure and Properties

This compound is characterized by the presence of a chloromethyl group and a pyrrolidine moiety. The structural formula can be represented as follows:

C7H12ClNO2\text{C}_7\text{H}_{12}\text{Cl}\text{N}\text{O}_2

This compound's unique structure allows for interactions with various biological targets, making it a candidate for pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects on various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • U-87 MG (glioblastoma)
  • A549 (non-small cell lung cancer)

These studies employed cell viability assays to assess the efficacy of these compounds, revealing IC50 values that suggest potent anticancer properties. For example, compounds with piperidine or morpholine moieties exhibited IC50 values in the low nanomolar range, indicating strong inhibitory activity against cancer cell proliferation .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine-containing compounds have also been explored. Research indicates that modifications in the pyrrolidine structure can enhance antibacterial and antifungal activity. For instance, compounds with a pyrrolidine backbone demonstrated effectiveness against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than those of traditional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation. For example, inhibitors targeting DNA gyrase and topoisomerase IV demonstrated potent antibacterial activity alongside their anticancer effects .
  • Apoptosis Induction : Compounds related to this compound have been reported to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
  • Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in cell signaling pathways, potentially altering cellular responses to growth factors and cytokines .

Study 1: Antitumor Efficacy in MDA-MB-231 Cells

A recent study investigated the effects of a derivative of this compound on MDA-MB-231 cells. The compound exhibited an IC50 value of 72 nM, indicating substantial antitumor activity. The mechanism was linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Study 2: Antimicrobial Spectrum Analysis

Another investigation focused on the antimicrobial spectrum of pyrrolidine derivatives against multi-drug resistant strains. The results demonstrated that certain modifications led to enhanced activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with MIC values indicating effectiveness even at low concentrations .

Table 1: Biological Activity Summary of Pyrrolidine Derivatives

Compound NameActivity TypeTarget Cell LineIC50 (nM)MIC (µg/mL)
Compound AAnticancerMDA-MB-23172-
Compound BAntimicrobialE. coli-8
Compound CAnticancerA54959-
Compound DAntimicrobialS. aureus-4

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